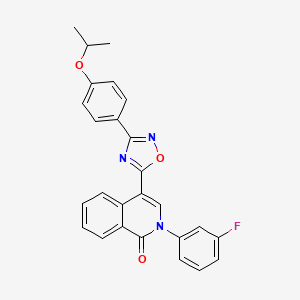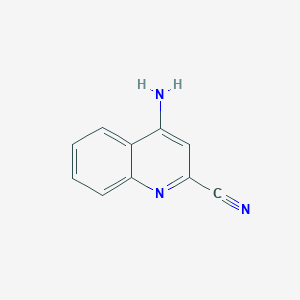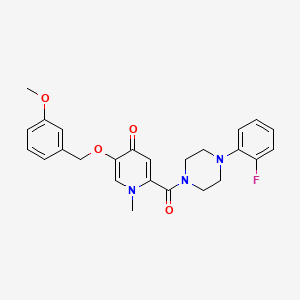
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid, also known as DFMP, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of ibuprofen and has been shown to exhibit potent anti-inflammatory and analgesic effects. DFMP has gained significant attention in the scientific community due to its potential use in the treatment of various inflammatory disorders.
Mecanismo De Acción
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a critical role in the inflammatory response. By inhibiting the production of prostaglandins, (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has also been shown to reduce the production of ROS, which are known to contribute to the development of inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain. However, one of the limitations of using (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid is its potential toxicity. (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has been shown to cause liver toxicity in some animal models, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid. One area of research is the development of novel derivatives of (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential use of (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid in the treatment of other inflammatory disorders, such as cancer and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the potential toxicity of (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 2,5-difluoro-4-methylphenylboronic acid with (S)-2-bromo-propanoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of purification steps to yield (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid in its pure form.
Aplicaciones Científicas De Investigación
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a critical role in the inflammatory response. (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation and tissue damage.
Propiedades
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-9(12)7(4-8(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENWPQBQUXVKU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

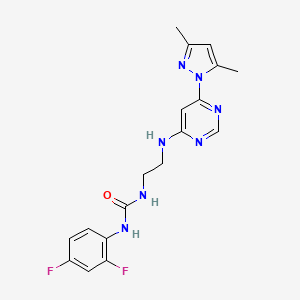
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
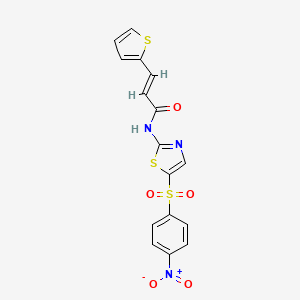
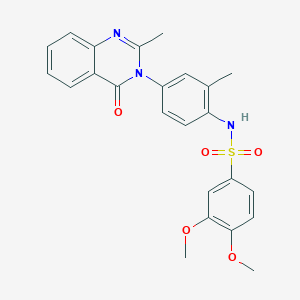
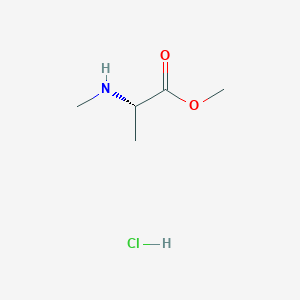
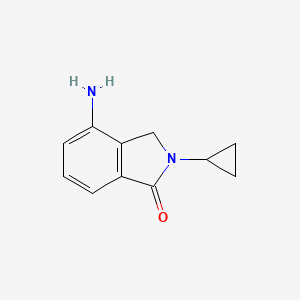
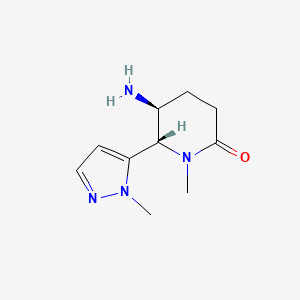
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
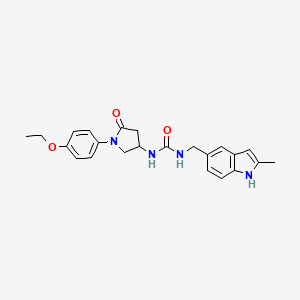
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
